4,5-Dimethylphenanthrene
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Overview
Description
4,5-Dimethylphenanthrene is an organic compound with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 4th and 5th positions of the phenanthrene structure. This compound is known for its unique twisted backbone due to steric hindrance caused by the methyl groups, making it inherently chiral .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce it to form 4,5-dimethyl-1,2,3,4-tetrahydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: 4,5-Dimethylphenanthrenequinone.
Reduction: 4,5-Dimethyl-1,2,3,4-tetrahydrophenanthrene.
Substitution: 4,5-Dimethylphenanthrenesulfonic acid and 4,5-Dimethylphenanthrenenitro.
Scientific Research Applications
4,5-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of aromaticity and steric effects.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,5-Dimethylphenanthrene involves its interaction with molecular targets through its aromatic ring system. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. It also interacts with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Phenanthrene: The parent compound without methyl groups.
1,2-Dimethylphenanthrene: Methyl groups at different positions.
4,5-Dihalophenanthrenes: Halogenated derivatives at the 4th and 5th positions.
Uniqueness: 4,5-Dimethylphenanthrene is unique due to its twisted backbone and inherent chirality, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for studying steric effects and chiral interactions in organic chemistry .
Properties
CAS No. |
3674-69-9 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4,5-dimethylphenanthrene |
InChI |
InChI=1S/C16H14/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-10H,1-2H3 |
InChI Key |
GWWHAAHVHHLOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C |
Origin of Product |
United States |
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